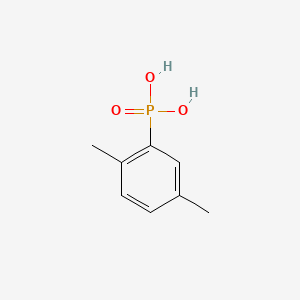
(2,5-dimethylphenyl)phosphonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 2,5-dimethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-dimethylphenyl)phosphonic acid typically involves the reaction of 2,5-dimethylphenyl magnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes but with optimized conditions for higher yields and purity. Techniques such as continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (2,5-Dimethylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Nitrated or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2,5-dimethylphenyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biochemical pathways and exert therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Phosphoric Acid: Contains three hydroxy groups and is widely used in various applications.
Phosphinic Acid: Contains one hydroxy group and one hydrogen atom bonded to phosphorus.
Phosphonates: Derivatives of phosphonic acid with various organic groups attached.
Uniqueness: (2,5-Dimethylphenyl)phosphonic acid is unique due to the presence of the 2,5-dimethylphenyl group, which imparts specific chemical properties and reactivity
Eigenschaften
Molekularformel |
C8H11O3P |
|---|---|
Molekulargewicht |
186.14 g/mol |
IUPAC-Name |
(2,5-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
GJTJNLGUQDZCOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)

![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)

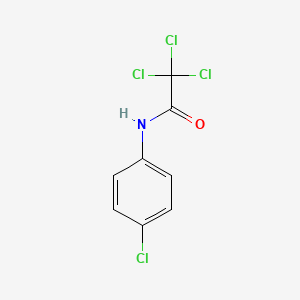
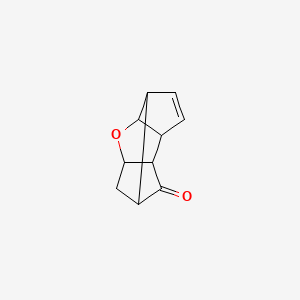
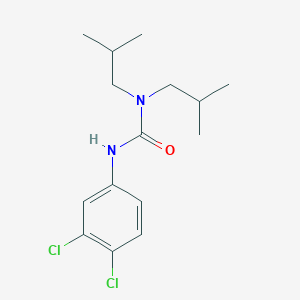
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
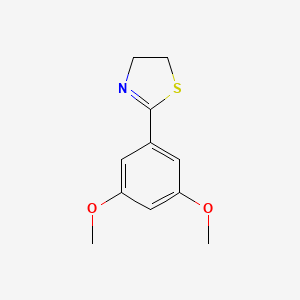
![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)
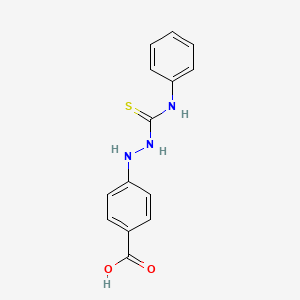

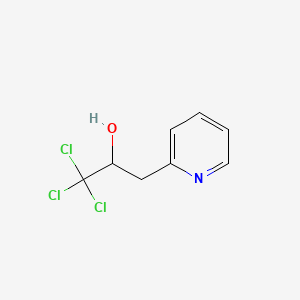
![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)
